4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
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Overview
Description
4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a sulfonyl group derived from 5,6,7,8-tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Sulfonyl Chloride: The starting material, 5,6,7,8-tetrahydronaphthalene, is first chlorinated to form 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with piperidine in the presence of a base to form the sulfonyl piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoromethyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
Fluoromethylpiperidine: A simpler analog that lacks the sulfonyl group and tetrahydronaphthalene moiety.
Uniqueness
4-(Fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is unique due to the combination of its fluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H22FNO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(fluoromethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
InChI |
InChI=1S/C16H22FNO2S/c17-12-13-7-9-18(10-8-13)21(19,20)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11,13H,1-4,7-10,12H2 |
InChI Key |
LSLBVTZSCBUZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)CF |
Origin of Product |
United States |
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